molecular formula C45H57Cl2N9O6 B234652 3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione CAS No. 152165-67-8

3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione

Cat. No.: B234652
CAS No.: 152165-67-8
M. Wt: 412.4 g/mol
InChI Key: OZIVGRCTLVMJJN-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-7-phenylfuro2,3-fbenzofuran-2,6-dione is a complex organic compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-7-phenylfuro2,3-fbenzofuran-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-7-phenylfuro2,3-fbenzofuran-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(4-Butoxyphenyl)-7-phenylfuro2,3-fbenzofuran-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-7-phenylfuro2,3-fbenzofuran-2,6-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact mechanism depends on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-7-phenylfuro2,3-fbenzofuran-2,6-dione
  • 3-(4-Ethoxyphenyl)-7-phenylfuro2,3-fbenzofuran-2,6-dione
  • 3-(4-Propoxyphenyl)-7-phenylfuro2,3-fbenzofuran-2,6-dione

Uniqueness

3-(4-Butoxyphenyl)-7-phenylfuro2,3-fThe butoxy group, in particular, may impart distinct properties compared to other similar compounds .

Properties

IUPAC Name

3-(4-butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O5/c1-2-3-13-29-18-11-9-17(10-12-18)24-20-15-21-19(14-22(20)31-26(24)28)23(25(27)30-21)16-7-5-4-6-8-16/h4-12,14-15H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIVGRCTLVMJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C3C=C4C(=C(C(=O)O4)C5=CC=CC=C5)C=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174746
Record name 3-(4-Butoxyphenyl)-7-phenylbenzo[1,2-b:4,5-b′]difuran-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159968-00-0, 152165-67-8
Record name 3-(4-Butoxyphenyl)-7-phenylbenzo[1,2-b:4,5-b′]difuran-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159968-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Butoxyphenyl)-7-phenylbenzo[1,2-b:4,5-b′]difuran-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-(4-butoxyphenyl)-7-phenyl
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Record name Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-(4-butoxyphenyl)-7-phenyl
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